4-(Azetidin-3-yl)-2-methylpyridine
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Overview
Description
4-(Azetidin-3-yl)-2-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The azetidine ring, a four-membered nitrogen-containing ring, is known for its presence in various bioactive molecules, while the pyridine ring is a common structural motif in many drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-methylpyridine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, and conditions such as microwave irradiation for rapid synthesis . The aza-Michael addition is another common reaction, utilizing NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates .
Major Products Formed
The major products formed from these reactions include functionalized azetidines and pyridine derivatives, which can be further utilized in various applications.
Scientific Research Applications
4-(Azetidin-3-yl)-2-methylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyridine ring can also participate in binding interactions, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have similar structural features and are studied for their antiproliferative activities.
Baricitinib: This compound contains an azetidine moiety and is used in the treatment of rheumatoid arthritis.
Uniqueness
4-(Azetidin-3-yl)-2-methylpyridine is unique due to its combination of the azetidine and pyridine rings, which confer distinct pharmacological properties
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-4-8(2-3-11-7)9-5-10-6-9/h2-4,9-10H,5-6H2,1H3 |
InChI Key |
PKAYOAXVEHSDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
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